N-(p-Tolyl)-2-naphthylamine N-(p-Tolyl)-2-naphthylamine
Brand Name: Vulcanchem
CAS No.: 644-16-6
VCID: VC21328023
InChI: InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3
SMILES: CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2
Molecular Formula: C17H15N
Molecular Weight: 233.31 g/mol

N-(p-Tolyl)-2-naphthylamine

CAS No.: 644-16-6

Cat. No.: VC21328023

Molecular Formula: C17H15N

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-(p-Tolyl)-2-naphthylamine - 644-16-6

Specification

CAS No. 644-16-6
Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
IUPAC Name N-(4-methylphenyl)naphthalen-2-amine
Standard InChI InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3
Standard InChI Key IBJHDUPUTZQCLL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2
Canonical SMILES CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Properties

Molecular Identification

N-(p-Tolyl)-2-naphthylamine is characterized by specific molecular parameters that define its chemical identity. The compound features a naphthalene ring system connected to a p-tolyl group via an amine linkage. This structural arrangement contributes to its distinct chemical behavior and reactivity profile.

Table 1: Basic Molecular Properties of N-(p-Tolyl)-2-naphthylamine

PropertyValue
IUPAC NameN-(4-methylphenyl)naphthalen-2-amine
Molecular FormulaC₁₇H₁₅N
Molecular Weight233.31 g/mol
CAS Number644-16-6
InChIInChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3
Canonical SMILESCC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2

Physical and Chemical Characteristics

N-(p-Tolyl)-2-naphthylamine exhibits distinct physical properties that influence its handling and applications. The compound's physical state, solubility profile, and stability characteristics are essential considerations for laboratory and industrial applications. The presence of both naphthalene and p-tolyl aromatic rings contributes to its chemical stability while the secondary amine functional group serves as a reactive site for various chemical transformations.

Synthesis and Production Methods

Laboratory Synthetic Routes

The synthesis of N-(p-Tolyl)-2-naphthylamine typically involves the nucleophilic substitution reaction between 2-naphthylamine and p-tolyl chloride in the presence of a base such as sodium hydroxide. This reaction is typically conducted under reflux conditions to facilitate the substitution process, resulting in the formation of the desired product.

A more efficient one-step substitution reaction has been reported using dimethyl sulfoxide (DMSO) as the solvent. This method achieves yields exceeding 75% when using stoichiometric ratios of 1:1.2 (amine:halide). Temperature control between 80–100°C and maintaining an inert atmosphere (N₂) are critical factors to minimize the formation of oxidation byproducts. For purification, column chromatography with silica gel using a hexane/ethyl acetate mixture (4:1) has proven effective for isolating the pure compound.

Industrial Production Methods

In industrial settings, the production of N-(p-Tolyl)-2-naphthylamine can be scaled up using continuous flow reactors. This approach provides better control over reaction parameters such as temperature and pressure, resulting in higher yields and improved purity of the final product. The use of catalysts further enhances the efficiency of the synthesis process.

Key advantages of industrial-scale production include:

  • Enhanced reaction control through continuous flow technology

  • Improved yield and purity profiles

  • Reduced environmental impact through optimized reagent usage

  • Better scalability for commercial applications

Chemical Reactivity

Types of Reactions

N-(p-Tolyl)-2-naphthylamine exhibits diverse reactivity patterns, participating in various chemical transformations that make it valuable in organic synthesis and other applications.

Oxidation Reactions

This compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents employed include potassium permanganate in acidic or basic media and chromium trioxide. These reactions target the aromatic rings and the secondary amine functional group, leading to the formation of oxidized products with diverse applications.

Reduction Reactions

The reduction of N-(p-Tolyl)-2-naphthylamine typically employs reagents such as lithium aluminum hydride in anhydrous ether or sodium borohydride. These reactions primarily affect functional groups within the molecule, yielding corresponding amine derivatives with modified properties.

Substitution Reactions

As an aromatic compound, N-(p-Tolyl)-2-naphthylamine readily participates in electrophilic substitution reactions, particularly at the aromatic rings. Common substitution reactions include halogenation, nitration, and sulfonation. Halogenation typically employs chlorine or bromine in the presence of Lewis acid catalysts.

Oxidative Homocoupling Reactions

Electrochemical homocoupling of N-(p-Tolyl)-2-naphthylamine under oxidative conditions yields valuable binaphthylamine derivatives. This reaction proceeds through radical-radical coupling mechanisms and represents an important synthetic pathway for producing structurally complex compounds.

Table 2: Oxidative Homocoupling Reaction Conditions and Results

ParameterSpecification
Electrolyte0.1 M nBu₄NPF₆ in hexafluoroisopropanol (HFIP)
ElectrodesPlatinum
Current4 mA (constant)
Temperature25°C
Yield92%

The reaction mechanism involves:

  • Single-electron transfer (SET) at the anode to generate a radical cation intermediate

  • Radical coupling to form a C–C bond between two naphthylamine units

  • Deprotonation to yield the binaphthylamine product

Table 3: Substrate Scope in Oxidative Homocoupling Reactions

SubstrateProductYield (%)
1a (N-Phenyl)2a98
1b (N-p-Tolyl)2b92
1c (N-2-Tolyl)2c83
1h (N-Ethyl)2h87

This substrate scope demonstrates the versatility of the oxidative homocoupling reaction across different N-substituted naphthylamines, with N-(p-Tolyl)-2-naphthylamine (substrate 1b) showing excellent yield of 92%.

Applications in Science and Industry

Polymer Chemistry Applications

One of the primary applications of N-(p-Tolyl)-2-naphthylamine is as an antioxidant in rubber and plastic materials. Its ability to scavenge free radicals helps prevent oxidative degradation of polymers, thereby enhancing their longevity and performance. The compound functions by interrupting radical chain reactions that can lead to material failure.

Table 4: Polymer Chemistry Applications

ApplicationDescription
AntioxidantPrevents oxidative degradation in rubber and plastics
StabilizerEnhances thermal stability of polymeric materials

Research has demonstrated that incorporating this compound into polymer formulations significantly enhances their resistance to thermal degradation, thereby extending product life cycles. These findings have important implications for industries requiring durable materials with extended service lifespans.

Role in Organic Synthesis

N-(p-Tolyl)-2-naphthylamine serves as a versatile building block in organic synthesis. It is employed in the preparation of various derivatives that find applications in pharmaceuticals and agrochemicals.

Key synthetic applications include:

  • Paal-Knorr Reaction: The compound can be utilized to produce pyrrole derivatives with significant yields, demonstrating its value as a reactant in synthetic pathways. These pyrrole derivatives exhibit antimicrobial properties, expanding its application within pharmaceutical chemistry.

  • Coupling Reactions: The compound participates in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This capability makes it valuable in the synthesis of structurally complex compounds with potential biological activities.

Biological Activity and Health Implications

Other Biological Activities

Beyond its anticancer properties, N-(p-Tolyl)-2-naphthylamine exhibits other biological activities:

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Several analytical techniques have been developed for detecting and quantifying N-(p-Tolyl)-2-naphthylamine in various matrices, including biological samples.

Table 5: Analytical Techniques for Detection

TechniqueMethod DetailsDetection Limit
GC-MSDerivatize with pentafluoropropionic anhydride (PFPA) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV)0.1 ng/mL in urine
LC-MS/MSEmploy a C18 column with 0.1% formic acid in acetonitrile/water. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 235 → 187)Not specified

Validation of these methods typically includes spike-recovery tests, with acceptable recovery rates between 85–115% in plasma samples.

Metabolic Analysis

The metabolic activation of N-(p-Tolyl)-2-naphthylamine involves hepatic cytochrome P450 enzymes (particularly CYP1A2), which oxidize the compound to N-hydroxy metabolites. These metabolites subsequently undergo N-glucuronidation in the bladder. Under acidic urine conditions (pH 5.5–6.5), the glucuronides hydrolyze, releasing reactive nitrenium ions that can form DNA adducts such as N-(deoxyadenosin-8-yl)-2-naphthylamine.

These DNA adducts can be confirmed using techniques such as 32P-postlabeling or HPLC-ECD. In vitro models (e.g., human urothelial cells) show dose-dependent adduct formation, with approximately 0.5–5 adducts per 108 nucleotides observed at 10 μM exposure levels.

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